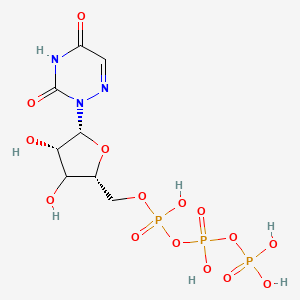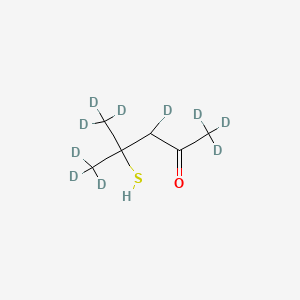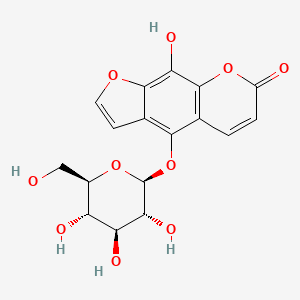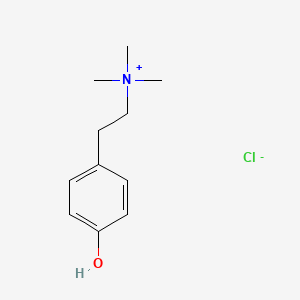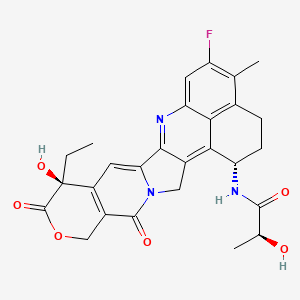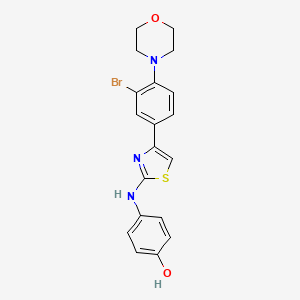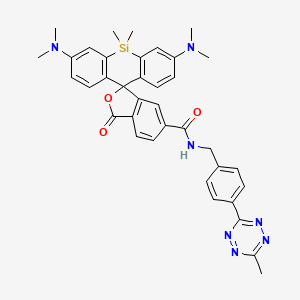
SiR-Me-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-Me-tetrazine is a fluorescent probe that combines the silicon rhodamine fluorophore with a tetrazine group. The silicon rhodamine fluorophore is known for its bright fluorescence signal and photostability, while the tetrazine group is known for its click chemistry reactivity, allowing for rapid and specific labeling of biological molecules. This makes this compound a valuable tool in biological imaging, protein labeling, and cell tracking experiments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR-Me-tetrazine involves the derivatization of tetrazine scaffolds. The tetrazine group can be introduced through various synthetic routes, including elimination-Heck cascade reactions, Horner–Wadsworth–Emmons reactions, and hydrogenation reactions of alkenyl- and alkynyl-tetrazines . The silicon rhodamine fluorophore is then conjugated to the tetrazine group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the tetrazine and silicon rhodamine precursors, followed by their conjugation under optimized reaction conditions. The process requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
SiR-Me-tetrazine undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most common reaction involving this compound, where it reacts with molecules containing trans-cyclooctene (TCO) groups
Substitution Reactions: The tetrazine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
iEDDA Reaction: Typically involves dienophiles such as trans-cyclooctene, bicyclo[6.1.0]non-4-yn, and norbornene derivatives under mild conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products
科学的研究の応用
SiR-Me-tetrazine has a wide range of applications in scientific research, including:
Biological Imaging: Used for imaging biological molecules in cells and tissues due to its bright fluorescence and photostability
Protein Labeling: Enables specific labeling of proteins through click chemistry reactions with azide-containing proteins
Cell Tracking: Used to label specific molecules on the cell surface or within cells for long-term tracking and observation
Drug Delivery: Utilized in bioorthogonal chemistry for targeted drug delivery and release
Superresolution Microscopy: Compatible with advanced microscopy techniques such as STED, SIM, and STORM.
作用機序
The mechanism of action of SiR-Me-tetrazine involves its click chemistry reactivity, particularly the iEDDA reaction. The tetrazine group reacts rapidly with dienophiles, forming a stable adduct. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biological molecules in live cells. The silicon rhodamine fluorophore provides a bright and stable fluorescence signal, allowing for high-resolution imaging of the labeled molecules .
類似化合物との比較
SiR-Me-tetrazine is unique due to its combination of the silicon rhodamine fluorophore and the tetrazine group. Similar compounds include:
SiR-tetrazine: Another silicon rhodamine-based probe with a tetrazine group, used for similar applications.
Me-Tet-JF 646: A tetrazine-appended oxazine dye with fluorogenic properties.
Me-Tet-ATTO488: A tetrazine-appended rhodamine dye with high photostability.
This compound stands out due to its bright fluorescence, photostability, and rapid click chemistry reactivity, making it a valuable tool for various scientific research applications .
特性
分子式 |
C37H37N7O3Si |
|---|---|
分子量 |
655.8 g/mol |
IUPAC名 |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |
InChIキー |
IXWUGARZFOZNFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


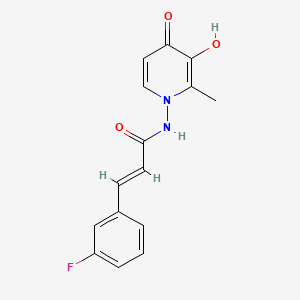
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
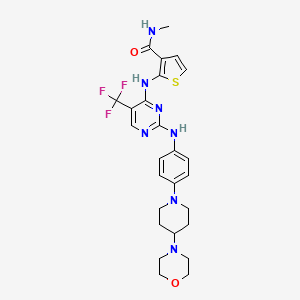
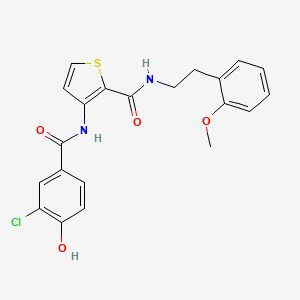
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
